
ART558
説明
ART558は、DNAポリメラーゼシータ(Polθ)の強力で選択的な低分子量のアロステリック阻害剤です。 阻害濃度(IC50)は7.9ナノモルであり、その機能において非常に効果的です 。 This compoundは、BRCA1またはBRCA2変異など、相同組換え修復機構が欠損している細胞において合成致死を誘発する能力があるため、主にがん研究で使用されています .
準備方法
合成経路と反応条件
ART558の合成は、コア構造の調製から始まり、その阻害特性を与える官能基の導入まで、複数の段階を含みます。正確な合成経路と反応条件は、所有権があり、公には公開されていません。 この化合物は、求核置換、縮合反応、クロマトグラフィーによる精製を含む標準的な有機化学技術を使用して合成されていることが知られています .
工業生産方法
This compoundの工業生産は、ラボでの合成プロセスをスケールアップすることを含みます。これには、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように反応条件を最適化することが含まれます。 この化合物は、通常、バッチ反応器で生産され、その後、高速液体クロマトグラフィー(HPLC)を使用して精製し、所望の純度レベルを実現します .
化学反応解析
反応の種類
This compoundは、主にDNAポリメラーゼシータの阻害剤としての機能に関連する反応を起こします。これらには以下が含まれます。
結合反応: this compoundは、Polθのアロステリック部位に結合し、その活性を阻害します。
一般的な試薬と条件
試薬: this compoundの合成と反応に使用される一般的な試薬には、ジメチルスルホキシド(DMSO)などの有機溶媒、水酸化ナトリウムなどの塩基、塩酸などの酸が含まれます。
条件: This compoundを含む反応は、通常、室温またはわずかに昇温された温度で、酸化を防ぐために不活性雰囲気下で行われます.
主な生成物
This compoundを含む反応の主要な生成物は、DNAポリメラーゼシータの阻害された形態です。 標準的な反応条件下では、有意な副生成物は生成されません .
科学研究アプリケーション
This compoundは、特に化学、生物学、医学、産業の分野において、科学研究で幅広い用途があります。
化学反応の分析
Types of Reactions
ART558 primarily undergoes reactions related to its function as an inhibitor of DNA polymerase theta. These include:
Binding Reactions: this compound binds to the allosteric site of Polθ, inhibiting its activity.
Stability Reactions: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), bases like sodium hydroxide, and acids like hydrochloric acid.
Major Products
The primary product of reactions involving this compound is the inhibited form of DNA polymerase theta. No significant by-products are formed under standard reaction conditions .
科学的研究の応用
Therapeutic Potential
1. Targeting PARP Inhibitor Resistance:
ART558 has shown promise in overcoming resistance to PARP inhibitors, which are commonly used in treating BRCA-mutant cancers. Studies indicate that this compound can induce cell death in BRCA2-deficient cells and enhance the effects of PARP inhibitors like Olaparib. This dual approach may provide a therapeutic strategy for patients whose tumors have developed resistance to standard treatments .
2. Radiosensitization:
Recent research has demonstrated that this compound can radiosensitize tumor cells, making them more susceptible to radiation therapy. This effect is particularly pronounced in replicating cells and remains effective even under hypoxic conditions, suggesting its potential utility in combination with radiotherapy .
Case Studies and Research Findings
The following table summarizes key findings from various studies on this compound:
作用機序
ART558は、DNAポリメラーゼシータのアロステリック部位に結合することでその活性を阻害することにより、効果を発揮します。この阻害により、Polθは、シータ媒介末端結合経路を通じてDNA二本鎖切断の修復に関与することができなくなります。 その結果、BRCA1またはBRCA2変異など、相同組換え修復機構が欠損している細胞は、this compoundで処理すると合成致死を経験します 。 この化合物は、ポリ(ADP-リボース)ポリメラーゼ(PARP)阻害剤の効果も増強し、併用療法で貴重なツールとなっています .
類似の化合物との比較
This compoundは、Polθに対する高い効力と選択性において独自です。類似の化合物には以下が含まれます。
類似化合物との比較
ART558 is unique in its high potency and selectivity for Polθ. Similar compounds include:
Novobiocin (NVB): Another Polθ inhibitor, but with a different mechanism of action, targeting the helicase domain of Polθ.
ART899: Another Polθ inhibitor with improved metabolic stability and similar applications in cancer research.
This compound stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications .
生物活性
ART558 is a small molecule inhibitor targeting DNA polymerase theta (Polθ), a key enzyme involved in DNA repair mechanisms, specifically microhomology-mediated end joining (MMEJ). This compound has garnered attention due to its potential in cancer therapy, particularly in exploiting synthetic lethality in BRCA-deficient tumors and enhancing the efficacy of radiotherapy. Below is a detailed exploration of its biological activity, supported by data tables and research findings.
This compound functions by inhibiting the polymerase activity of Polθ, which is often overexpressed in cancer cells but has limited expression in normal tissues. This selective targeting makes this compound a promising candidate for tumor-specific therapies. The inhibition of Polθ leads to:
- Synthetic lethality : Particularly effective in BRCA1/2-deficient cancer cells, this compound induces cell death when combined with PARP inhibitors, such as olaparib. This effect is attributed to the inability of these cells to repair DNA damage effectively.
- Radiosensitization : this compound enhances the sensitivity of tumor cells to ionizing radiation (IR), particularly in BRCA-deficient and other cancer cell lines. The compound disrupts DNA damage repair mechanisms, leading to increased cell death upon radiation exposure.
In Vitro Studies
Research has demonstrated that this compound effectively radiosensitizes various tumor cell lines. The following table summarizes key findings from studies assessing the effects of this compound on different cancer cell lines:
Cell Line | BRCA Status | This compound Concentration (µM) | Survival Fraction After IR | Radiosensitization Ratio |
---|---|---|---|---|
HCT116 | Proficient | 1 | 0.83 | 1.2 |
H460 | Proficient | 3 | 0.50 | 1.5 |
T24 | Proficient | 3 | 0.40 | 1.4 |
DLD1 | BRCA2-deficient | 1 | 0.20 | >10 |
Case Studies
- BRCA1/2 Mutant Tumors : In studies involving DLD1 cells (BRCA2-deficient), this compound significantly reduced cell viability and increased apoptosis, particularly when combined with olaparib. The combination treatment resulted in a greater than tenfold decrease in survival compared to IR alone, highlighting the synthetic lethality effect.
- Hypoxia Conditions : this compound was shown to maintain its radiosensitizing effects even under hypoxic conditions, which are common in solid tumors and often lead to radioresistance. This suggests that this compound could be beneficial in treating tumors that are typically resistant to radiotherapy due to low oxygen levels.
- Glioblastoma Cells : A study demonstrated that this compound, when used in combination with PARP inhibitors or alkylating agents like temozolomide, led to significant decreases in glioblastoma cell viability and induced apoptosis, confirming its potential as a therapeutic agent for aggressive brain tumors .
Research Findings
Recent studies have elucidated several critical findings regarding the biological activity of this compound:
- DNA Damage Response : this compound treatment resulted in elevated levels of DNA damage markers such as γH2AX foci and micronuclei formation, particularly in BRCA-deficient cells, indicating enhanced DNA damage accumulation .
- Synthetic Lethality with Shieldin Complex : The compound also shows promise against tumors resistant to PARP inhibitors due to mutations in the Shieldin complex, suggesting a dual mechanism of action that could be exploited therapeutically .
- Animal Models : In vivo studies indicated that this compound effectively reduced tumor size without significant toxicity to normal tissues, supporting its safety profile .
特性
IUPAC Name |
(2S,3R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-3-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2/c1-12-5-4-6-14(9-12)27(3)20(30)18-17(29)7-8-28(18)19-15(11-25)16(21(22,23)24)10-13(2)26-19/h4-6,9-10,17-18,29H,7-8H2,1-3H3/t17-,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMDHAMZFMNMTF-MSOLQXFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)C2C(CCN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N(C)C(=O)[C@@H]2[C@@H](CCN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。